5-Octyl D-Glutamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl D-glutamate typically involves the esterification of D-glutamic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Octyl D-glutamate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed by cytoplasmic esterases to release free D-glutamate.
Oxidation and Reduction:
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions containing esterases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free D-glutamate and octanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
5-Octyl D-glutamate has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 5-Octyl D-glutamate involves the hydrolysis of the ester bond by cytoplasmic esterases, releasing free D-glutamate. D-glutamate then participates in various metabolic pathways, including protein synthesis and neurotransmitter regulation . The molecular targets and pathways involved include glutamate receptors and transporters, which play crucial roles in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Octyl L-glutamate: Similar in structure but contains the L-isomer of glutamic acid.
5-Octyl α-ketoglutarate: Another derivative of glutamic acid with a ketone functional group.
Polyglutamylated Compounds: Compounds with multiple glutamate residues attached, often found in proteins such as tubulin.
Uniqueness
5-Octyl D-glutamate is unique due to its stability and cell-permeability, which allows it to be used in various research applications. Its ability to generate free D-glutamate upon hydrolysis makes it a valuable tool for studying amino acid metabolism and enzyme activity .
Properties
IUPAC Name |
(2R)-2-amino-5-octoxy-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDDOKSXLQWTOD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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